molecular formula C19H14N4O B3734756 2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Cat. No. B3734756
M. Wt: 314.3 g/mol
InChI Key: SDXPUNXTQQHPNQ-UHFFFAOYSA-N
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Description

Quinoline and pyridine are both aromatic heterocyclic compounds. Quinoline is a double-ring compound that contains a benzene ring fused with a pyridine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

There are several synthesis methods for quinoline and its derivatives. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of these compounds .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For example, they can react with a-methylene carbonyl compounds in the presence of a base in ethanol to provide substituted quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water. When heated to decomposition it emits toxic fumes of nitrogen oxides .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Quinoline and its derivatives should be handled with care. They may cause burns and eye damage, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c20-9-16-17(12-2-1-7-22-10-12)15-5-3-11-8-13(24)4-6-14(11)18(15)23-19(16)21/h1-2,4,6-8,10,24H,3,5H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXPUNXTQQHPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(N=C2C3=C1C=C(C=C3)O)N)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
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2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
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2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
Reactant of Route 4
2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
Reactant of Route 5
2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
Reactant of Route 6
2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

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